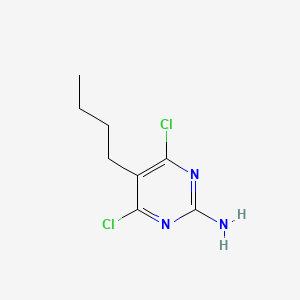

5-Butyl-4,6-dichloropyrimidin-2-amine

Description

Properties

IUPAC Name |

5-butyl-4,6-dichloropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIQQCQDKOXDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(N=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Butyl 4,6 Dichloropyrimidin 2 Amine

Foundational Synthetic Pathways to 2-Amino-4,6-dihydroxypyrimidines

The synthesis of the pyrimidine (B1678525) framework is a critical first step, typically achieved through condensation reactions that form the heterocyclic ring. A common precursor for the target molecule is 2-amino-5-butyl-4,6-dihydroxypyrimidine.

Modified Condensation of Monosubstituted Malonic Acid Diesters with Guanidine (B92328)

A well-established method for creating 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of a correspondingly substituted diethyl malonate with guanidine. nih.gov This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), in an alcoholic solvent like ethanol (B145695). nih.govchemicalbook.com

The general procedure begins with dissolving metallic sodium in absolute ethanol to generate sodium ethoxide in situ. nih.gov Guanidine hydrochloride is then added to this solution, followed by the slow addition of the monosubstituted malonic acid diester (in this case, diethyl 2-butylmalonate). nih.gov The mixture is heated under reflux for several hours to drive the cyclization. chemicalbook.com After the reaction, the solvent is evaporated, and the resulting solid is dissolved in water and acidified to a pH of approximately 6, causing the 2-amino-4,6-dihydroxypyrimidine (B16511) product to precipitate. chemicalbook.com The precipitate is then filtered, washed, and dried. chemicalbook.com This method has been shown to produce high yields; for instance, the synthesis of 2-amino-5-propylpyrimidine-4,6-diol using this approach resulted in a 94% yield. nih.gov An alternative approach uses guanidine nitrate (B79036) with sodium methoxide in ethanol, followed by reaction with diethyl malonate, which has been reported to yield the dihydroxypyrimidine product with a purity of 99.7% and a yield of 96.1%. chemicalbook.com

Chlorination Strategies for Dichloropyrimidine Formation

The conversion of the stable 2-amino-5-butyl-4,6-dihydroxypyrimidine intermediate into the more reactive 5-Butyl-4,6-dichloropyrimidin-2-amine is accomplished through chlorination, which replaces the hydroxyl groups at the 4 and 6 positions with chlorine atoms.

Application of Phosphorus Oxychloride and Related Reagents

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a classic and widely used method for preparing chlorinated pyrimidines. mdpi.comresearchgate.net The process generally involves heating the hydroxy-containing substrate in excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as a catalyst and acid scavenger. mdpi.comjustia.com The reaction is typically run at reflux for several hours. google.com

However, using a large excess of POCl₃ presents environmental and safety challenges on a larger scale, due to the difficulty in handling and quenching the excess reagent. researchgate.net To address this, solvent-free methods have been developed that use equimolar amounts of POCl₃ in a sealed reactor at elevated temperatures (140–160 °C) for a shorter duration, which can improve yields and simplify work-up procedures. mdpi.com Careful control of the reaction temperature is crucial, as it can be managed by the controlled addition of the acid-removing agent, thereby avoiding the need for an inert solvent while still achieving high product yields. google.com Other chlorinating agents, such as phosgene (B1210022) or mixtures of phosphorus trichloride (B1173362) and chlorine, have also been explored for the chlorination of dihydroxypyrimidines. justia.comgoogle.com

Optimized Procedures Utilizing Vilsmeier-Haack-Arnold Reagent

An optimized, high-yield procedure for converting 2-amino-4,6-dihydroxypyrimidine analogues into their corresponding 2-amino-4,6-dichloropyrimidines utilizes the Vilsmeier-Haack-Arnold reagent. nih.gov The Vilsmeier reagent is a chloroiminium ion, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org

In this specific application, the 2-amino-4,6-dihydroxypyrimidine is first treated with the Vilsmeier-Haack-Arnold reagent. nih.gov This reaction forms a 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine intermediate. nih.gov This intermediate is not isolated but is immediately subjected to deprotection. The crude residue is dissolved in a mixture of ethanol and aqueous hydrochloric acid and heated to 50 °C for a couple of hours. nih.gov During this heating phase, the final product, this compound, precipitates directly from the reaction mixture. nih.gov After cooling and the addition of water, the solid product is filtered and washed. nih.gov This optimized method has been reported to produce this compound in a high yield of 87%. nih.gov The Vilsmeier-Haack reaction is a well-known method for converting 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines efficiently. mdpi.com

Scalable and Efficient Synthetic Route Development

Research into pyrimidine synthesis continually seeks more efficient, scalable, and versatile routes. De novo synthesis strategies, which build the heterocyclic ring from smaller fragments, are central to these efforts.

Cyclization of 2-Butyl-1,3-diketone Intermediates with Guanidinium (B1211019) Salts

An alternative and powerful strategy for constructing the pyrimidine ring involves the cyclization of 1,3-dicarbonyl compounds with reagents containing an N-C-N fragment, such as guanidine or its salts. mdpi.comnih.gov This approach can be adapted for the synthesis of the target molecule by using a 2-butyl-1,3-diketone as the starting material.

This de novo synthesis pathway involves reacting the 2-butyl-1,3-diketone intermediate with a guanidinium salt. nih.gov The reaction leverages the reactivity of the diketone with the guanidine to form the substituted pyrimidine ring. nih.gov The reaction of biguanides with acetylacetone (B45752) (a 1,3-diketone) to yield 2-substituted-guanidino-4,6-dimethylpyrimidines demonstrates the viability of this cyclization strategy. kyushu-u.ac.jp Such fragment coupling processes are valuable for creating large libraries of compounds due to the commercial availability of the reaction partners. nih.gov While the malonic ester pathway is well-documented for this specific target, the 1,3-diketone route represents a flexible and efficient alternative for the scalable development of substituted pyrimidines. nih.govmdpi.com

Interactive Data Table: Synthesis of 5-Substituted Dichloropyrimidin-2-amines and Precursors nih.gov

| Compound Name | Structure | Yield (%) | Melting Point (°C) |

| 2-Amino-5-propylpyrimidine-4,6-diol | 94 | >250 | |

| This compound | 87 | 169–170 | |

| 5-(Sec-butyl)-4,6-dichloropyrimidin-2-amine | 75 | 159–160 |

Multigram to Kilogram Scale Preparations

The large-scale synthesis of this compound has been successfully developed, enabling the production of this compound in significant quantities for extensive studies. The established protocol involves a two-step process starting from the corresponding 2-amino-5-butyl-4,6-dihydroxypyrimidine.

The initial and crucial step is the conversion of 2-amino-5-butyl-4,6-dihydroxypyrimidine to this compound. This transformation is typically achieved through a chlorination reaction. An optimized procedure utilizes a Vilsmeier-Haack-Arnold reagent, which is generated in situ from reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This approach has been shown to be effective for producing various 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. nih.gov

A key finding for achieving a clean and complete reaction on a larger scale is the choice of solvent. It has been demonstrated that alcohols, such as methanol (B129727) or ethanol, are necessary to ensure the full conversion of the starting material. nih.gov These solvents are capable of partially dissolving the product, which might otherwise precipitate and hinder the reaction's progress by preventing efficient stirring. nih.gov

Following the chlorination reaction, a specific workup procedure is employed to isolate the pure product. This involves the addition of water to dissolve the sodium salt of the product, followed by neutralization with an acid like acetic acid. This step is critical as it keeps the excess guanidine starting material in the solution while allowing the desired this compound to precipitate quantitatively. nih.gov The final product is then collected by filtration. In one documented multi-gram scale synthesis, this methodology afforded this compound as a white solid with a yield of 87%. nih.gov

| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield | Reference |

| 2-Amino-5-butyl-4,6-dihydroxypyrimidine | Vilsmeier-Haack-Arnold reagent (e.g., POCl₃/DMF) | Methanol or Ethanol | Addition of water and neutralization with acetic acid for product precipitation | This compound | 87% | nih.gov |

Regiochemical Considerations and Yield Optimization in Synthetic Processes

The synthesis of this compound involves key regiochemical considerations, particularly concerning the introduction of the chloro groups and the influence of the existing substituents on the pyrimidine ring. The pyrimidine core itself is an electron-deficient heterocycle, and the positions of the nitrogen atoms significantly influence the reactivity of the ring carbons.

The presence of the amino group at the C2 position and the hydroxyl groups at the C4 and C6 positions in the precursor, 2-amino-5-butyl-4,6-dihydroxypyrimidine, directs the regiochemistry of the chlorination reaction. The hydroxyl groups are readily converted to chloro groups by reagents like phosphorus oxychloride. The symmetry of the 4 and 6 positions in the precursor simplifies the regiochemical outcome of this step, as both positions are chemically equivalent.

The butyl group at the C5 position, being an electron-donating alkyl group, can influence the electron density of the pyrimidine ring. However, in the chlorination step, its primary role is steric. The optimization of the yield in this process hinges on several factors as identified in the synthetic protocols.

Key factors for yield optimization include:

Complete Conversion: The use of alcoholic solvents like methanol or ethanol is crucial to prevent the product from precipitating prematurely, which would otherwise lead to an incomplete reaction and a lower yield. nih.gov

Efficient Purification: The workup procedure involving the dissolution of the product's salt form and subsequent selective precipitation by neutralization is a critical step for isolating a high-purity product and maximizing the recovered yield. nih.gov This method effectively separates the desired product from unreacted starting materials and byproducts.

Reaction Conditions: The choice of the chlorinating agent, such as the Vilsmeier-Haack-Arnold reagent, has been optimized to achieve high yields for this class of compounds. nih.gov The reaction temperature and time are also important parameters that need to be controlled for optimal results.

Further reactions involving this compound, such as nucleophilic aromatic substitution (S_NAr), would also have important regiochemical considerations. The two chlorine atoms at the C4 and C6 positions are susceptible to displacement by nucleophiles. The symmetry of the molecule means that in many cases, a single substitution product will be formed initially. However, the electron-donating amino group at C2 and the alkyl group at C5 can electronically influence the relative reactivity of the C4 and C6 positions, which could become a factor in designing subsequent derivatization reactions. The electron-withdrawing nature of the pyrimidine nitrogens contributes to the stabilization of the anionic intermediates (Meisenheimer complexes) formed during S_NAr reactions, thus facilitating these substitutions. mdpi.com

Advanced Derivatization and Analogue Synthesis of 5 Butyl 4,6 Dichloropyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the two electronegative chlorine atoms, makes 5-Butyl-4,6-dichloropyrimidin-2-amine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This pathway is a cornerstone for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyrimidine core.

Amination Reactions with Diverse Amine Substrates

Amination via SNAr is a widely employed strategy to synthesize novel derivatives of 4,6-dichloropyrimidines. The reaction involves the displacement of one or both chlorine atoms by a primary or secondary amine. The reactivity of the amine substrate is influenced by its steric hindrance and nucleophilicity. For instance, sterically unhindered primary amines tend to react smoothly, affording high yields of the mono-aminated product. As steric hindrance increases, for example with amines bearing bulky substituents like an adamantane core, the reaction yield may decrease nih.gov.

The introduction of the first amino group is typically a facile, catalyst-free process nih.gov. However, the second amination is more challenging due to the electron-donating effect of the first amino group, which deactivates the pyrimidine ring towards further nucleophilic attack. Consequently, forcing conditions or palladium catalysis is often required to achieve disubstitution nih.gov.

Table 1: Examples of Monoamination on 4,6-Dichloropyrimidine (B16783) Core with Adamantane-Containing Amines Note: This data is for the general 4,6-dichloropyrimidine scaffold to illustrate the principles of amination reactions.

| Amine Substrate | Product Yield | Reference |

| Adamantan-1-ylmethanamine | ~Quantitative | nih.gov |

| 1-(Adamantan-1-yl)ethan-1-amine | 65% | nih.gov |

| (Adamantan-1-yl)methanamine | 76% | nih.gov |

| N1-(Adamantan-1-yl)ethane-1,2-diamine | 60% (Selective) | nih.gov |

| This table is interactive and can be sorted by column. |

Selective Substitution at C-4 and C-6 Positions of the Pyrimidine Ring

In symmetrically substituted this compound, the C-4 and C-6 positions are chemically equivalent. Therefore, the initial nucleophilic attack occurs without regioselectivity, yielding a single mono-substituted product. The key challenge lies in controlling the reaction to achieve selective mono-substitution versus di-substitution.

Stoichiometric control of the amine nucleophile is a primary method for favoring mono-amination. By using one equivalent of the amine, the formation of the di-substituted product can be minimized. The reaction conditions, such as temperature and solvent, also play a crucial role. Milder conditions generally favor the mono-substituted product, while harsher conditions or the use of catalysis can drive the reaction towards disubstitution nih.gov.

In cases of unsymmetrical dichloropyrimidines, such as 2,4-dichloro-5-nitropyrimidine (B15318), substitution is highly regioselective, with nucleophiles preferentially attacking the C-4 position researchgate.net. While not directly applicable to the C4/C6 symmetry of the title compound, this highlights the strong directing effects of substituents on the pyrimidine ring. After the initial substitution on this compound, the newly introduced group will electronically influence the reactivity of the remaining chlorine at the C-6 (or C-4) position for subsequent reactions.

Investigation of Solvolysis and Condensation Processes

During SNAr reactions, particularly under basic conditions in protic solvents like alcohols, solvolysis can occur as a competing reaction. The alkoxide ions generated from the solvent can act as nucleophiles, displacing a chlorine atom to yield an alkoxy-substituted pyrimidine mdpi.com. For example, when amination reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) are carried out in ethanol (B145695) or methanol (B129727) with a base like NaOH, the formation of 6-alkoxy-substituted products is observed alongside the aminated products mdpi.comresearchgate.net. This occurs because the high concentration of alkoxide ions effectively competes with the amine nucleophile mdpi.com.

Condensation reactions are another potential pathway, especially if the pyrimidine substrate or the nucleophile contains other reactive functional groups. For instance, the Claisen-Schmidt condensation can occur between a pyrimidine carbaldehyde and a ketone under basic conditions mdpi.com. Although this compound lacks an aldehyde group, this illustrates the importance of considering the full reactivity of all functional groups present on the starting materials and intermediates to avoid unexpected side products.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For this compound, these reactions provide a powerful tool for introducing aryl, heteroaryl, and other carbon-based substituents.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide libretexts.org. This reaction is highly effective for the arylation of halogenated pyrimidines mdpi.comresearchgate.net. The general mechanism involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst libretexts.org.

The reaction conditions must be carefully optimized for each substrate. Key parameters include the choice of palladium catalyst, ligand, base, and solvent. For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl boronic acids, a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane was found to be effective, with electron-rich boronic acids generally providing better yields mdpi.com. It is expected that this compound would undergo similar Suzuki-Miyaura coupling at the C-4 and/or C-6 positions to yield aryl- or heteroaryl-substituted derivatives.

Table 2: Conditions for Suzuki-Miyaura Coupling on a Dichloropyrimidine Analogue Note: Data from the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine illustrates typical conditions.

| Boronic Acid | Base | Solvent | Catalyst (5 mol%) | Yield | Reference |

| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 75% | mdpi.comresearchgate.net |

| 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 82% | mdpi.comresearchgate.net |

| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 85% | mdpi.comresearchgate.net |

| 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 70% | mdpi.comresearchgate.net |

| This table is interactive and can be sorted by column. |

Stille Cross-Coupling Reactions for C-C Bond Formation

The Stille cross-coupling reaction provides an alternative and powerful method for C-C bond formation, pairing an organic halide with an organotin reagent, typically catalyzed by palladium harvard.edu. While organotin compounds have toxicity concerns, the Stille reaction often exhibits excellent functional group tolerance and is effective for substrates where Suzuki coupling may be problematic libretexts.org.

Sonogashira Cross-Coupling for Alkynyl Incorporations

The Sonogashira reaction is a powerful and widely used cross-coupling method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. google.comwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The chloro-substituents at the C-4 and C-6 positions of this compound serve as effective leaving groups for such palladium-catalyzed cross-coupling reactions, enabling the direct incorporation of alkynyl moieties onto the pyrimidine core.

While the two chlorine atoms are chemically similar, selective mono-alkynylation can often be achieved by carefully controlling reaction conditions such as temperature, catalyst loading, and reaction time. The reaction proceeds via a catalytic cycle involving oxidative addition of the pyrimidine halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. nih.gov

A representative reaction for the mono-alkynylation of this compound is shown below. The reaction with a terminal alkyne, such as phenylacetylene, under standard Sonogashira conditions would be expected to yield the corresponding 4-alkynyl-5-butyl-6-chloropyrimidin-2-amine. The C-4 position is often more reactive towards substitution than the C-6 position in similar systems. Copper-free Sonogashira protocols have also been developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). wikipedia.orgmdpi.com

Table 1: Representative Sonogashira Cross-Coupling Reaction

| Feature | Description |

| Reactants | This compound, Terminal Alkyne (e.g., Phenylacetylene) |

| Catalyst System | Pd(PPh₃)₂Cl₂ (Palladium catalyst), CuI (Copper(I) iodide co-catalyst) |

| Base/Solvent | Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA) |

| Conditions | Inert atmosphere (e.g., Argon or Nitrogen), Room temperature to mild heating |

| Expected Product | 4-Alkynyl-5-butyl-6-chloropyrimidin-2-amine |

Structural Diversity through Modification at the C-5 Position

The substituent at the C-5 position of the 2-amino-4,6-dichloropyrimidine (B145751) scaffold significantly influences its chemical and biological properties. A range of 5-substituted analogues, including the target 5-butyl derivative, have been synthesized to explore this structural diversity. The general synthetic route involves a two-step process starting from a suitably substituted malonic acid diester. nih.govnih.gov

First, the monosubstituted malonic ester is condensed with guanidine (B92328) in the presence of a strong base like sodium ethoxide to form the corresponding 5-substituted-2-amino-4,6-dihydroxypyrimidine. nih.gov This intermediate is then subjected to a chlorination reaction, typically using a Vilsmeier-Haack type reagent such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chloro groups, yielding the final 5-substituted-2-amino-4,6-dichloropyrimidine product in high yields. google.comnih.gov This robust synthetic pathway allows for the introduction of various alkyl and aryl groups at the C-5 position, as detailed in the following table.

Table 2: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidine Analogues

| C-5 Substituent (R) | Precursor | Product | Yield (%) |

| Methyl | 2-Amino-5-methylpyrimidine-4,6-diol | 4,6-Dichloro-5-methylpyrimidin-2-amine | 71 |

| Ethyl | 2-Amino-5-ethylpyrimidine-4,6-diol | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82 |

| n-Propyl | 2-Amino-5-propylpyrimidine-4,6-diol | 4,6-Dichloro-5-propylpyrimidin-2-amine | 85 |

| n-Butyl | 2-Amino-5-butylpyrimidine-4,6-diol | This compound | 87 |

| sec-Butyl | 2-Amino-5-(sec-butyl)pyrimidine-4,6-diol | 5-(sec-Butyl)-4,6-dichloropyrimidin-2-amine | 75 |

| Phenyl | 2-Amino-5-phenylpyrimidine-4,6-diol | 4,6-Dichloro-5-phenylpyrimidin-2-amine | 71 |

| Benzyl | 2-Amino-5-benzylpyrimidine-4,6-diol | 5-Benzyl-4,6-dichloropyrimidin-2-amine | 80 |

Data sourced from Jansa et al. (2014). nih.gov

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The presence of two reactive chlorine atoms and the adjacent amino group makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. Through sequential substitution and cyclization reactions, the pyrimidine ring can be annulated with other rings to form complex polycyclic structures.

Pyrimido-oxazepines are fused heterocyclic systems containing a pyrimidine ring annulated to a seven-membered oxazepine ring. A general strategy for constructing such a system from a 2-amino-4,6-dichloropyrimidine precursor involves a two-step sequence. The first step is a regioselective nucleophilic aromatic substitution (SₙAr) at the more reactive C-4 position with a suitable bifunctional nucleophile, such as 2-aminoethanol. mdpi.com This reaction displaces one of the chloro atoms to form an intermediate.

The second step is an intramolecular cyclization. In the presence of a base, the hydroxyl group of the ethanolamine side chain can displace the remaining chloro group at the C-6 position via an intramolecular Williamson ether-type synthesis, leading to the formation of the fused seven-membered oxazepine ring. This yields the corresponding 5-butyl-substituted pyrimido[4,5-b] google.commdpi.comoxazepine derivative.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry. nih.gov A powerful strategy for synthesizing 5-substituted pyrrolo[2,3-d]pyrimidines from this compound leverages the Sonogashira coupling discussed previously.

The synthesis can be initiated by a selective Sonogashira coupling of a protected alkyne (e.g., trimethylsilylacetylene) at the C-4 position. Following deprotection of the silyl group, the resulting terminal alkyne intermediate can undergo an intramolecular cyclization. This cyclization, often catalyzed by a base or a transition metal, involves the attack of the C-2 amino group onto the alkyne, forming the five-membered pyrrole ring fused to the pyrimidine core. This sequence provides a direct route to 5-butyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives. This method is highly valued for its efficiency in constructing the bicyclic system. researchgate.net

The reactivity of this compound allows for its use as a precursor to a variety of other fused heterocyclic systems beyond those mentioned above.

Pyrazolo[3,4-d]pyrimidines: Reaction of 2-amino-4,6-dichloropyrimidines with hydrazine or substituted hydrazines can lead to the formation of the pyrazolo[3,4-d]pyrimidine ring system. The reaction typically proceeds by initial substitution of the C-4 chloro group by the hydrazine, followed by an intramolecular cyclization with displacement of the C-6 chloro group to form the fused pyrazole ring.

Pteridines: Pteridines (pyrazino[2,3-d]pyrimidines) can be synthesized from 5,6-diaminopyrimidine precursors. While not a direct cyclization of the dichloropyrimidine, it can be converted into a suitable 4,5-diamino derivative through sequential substitution reactions, which can then be condensed with a 1,2-dicarbonyl compound to form the fused pyrazine ring. nih.gov

Tetrazolo[1,5-c]pyrimidines: The reaction of related 4-chloro-6-hydrazinopyrimidines with nitrous acid has been shown to yield tetrazolo[1,5-c]pyrimidines. researchgate.net This suggests that conversion of one of the chloro groups on the 5-butyl derivative to a hydrazine, followed by treatment with nitrous acid, could provide access to this fused polycyclic system.

Chemical Reactivity, Reaction Mechanism Investigations, and Transformation Chemistry

Intrinsic Reactivity Profile of Dichloro-substituted Pyrimidin-2-amines

Dichloro-substituted pyrimidin-2-amines are characterized by their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, activated by the electron-withdrawing effect of the two ring nitrogen atoms. wikipedia.org This activation renders the carbon atoms to which they are attached highly electrophilic and prone to attack by nucleophiles.

In the case of 5-Butyl-4,6-dichloropyrimidin-2-amine, the pyrimidine (B1678525) ring is symmetrically substituted at the 4 and 6 positions. mdpi.com The presence of the electron-donating amino group at the C2 position and the alkyl group at the C5 position can modulate the reactivity of the C4 and C6 positions. The 2-amino group, through its electron-donating resonance effect, can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted dichloropyrimidine. However, the powerful activation by the two ring nitrogens generally overcomes this effect.

The reactivity of symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives in SNAr reactions proceeds well under conventional conditions with various nucleophilic amines. mdpi.com The second nitrogen atom in the ring decreases the electron density and helps stabilize the anionic intermediates formed during the reaction, thereby increasing reactivity. mdpi.com

| Substituent | Position | Effect on Reactivity |

|---|---|---|

| -Cl | 4, 6 | Activates the ring for SNAr |

| -NH2 | 2 | Slightly deactivates the ring (electron-donating) |

| -Butyl | 5 | Minor electronic effect, primarily steric influence |

Elucidation of Mechanistic Pathways for Substitution Reactions

The substitution of the chloro groups in this compound and related compounds can proceed through several mechanistic pathways.

The most common mechanism for nucleophilic substitution on the pyrimidine ring is the SNAr (addition-elimination) mechanism. wikipedia.org This two-step process involves the initial attack of a nucleophile on one of the electrophilic carbon atoms (C4 or C6) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The rate-determining step is typically the formation of this complex. numberanalytics.com In the second step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

The regioselectivity of SNAr reactions in dichloropyrimidines can be highly sensitive to electronic and steric effects. wuxiapptec.com For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C4 position. wuxiapptec.com However, exceptions exist, with some reactions showing C2 selectivity or yielding a mixture of products. wuxiapptec.com In the case of symmetrically substituted 4,6-dichloropyrimidines like the title compound, the two chlorine atoms are electronically equivalent, simplifying the initial regiochemical outcome.

While SNAr is the predominant pathway, another mechanism, known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure), can operate in certain heterocyclic systems, particularly with strong nucleophiles like metal amides. wikipedia.org This mechanism has been extensively studied in reactions of substituted pyrimidines. wikipedia.org The ANRORC mechanism involves the initial addition of the nucleophile, followed by the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent ring closure, with the expulsion of a leaving group, leads to the final substituted product. Isotope labeling studies have been crucial in demonstrating that in some cases, a ring nitrogen atom is displaced during the reaction, a hallmark of the ANRORC mechanism. wikipedia.org

The formation of hetaryne intermediates, analogous to benzyne (B1209423) in carbocyclic systems, is another possible, though less common, mechanistic pathway for substitution reactions on halogenopyrimidines. This elimination-addition mechanism involves the initial deprotonation of a ring proton adjacent to a halogen, followed by the elimination of the halide to form a highly reactive hetaryne. The nucleophile then adds to the hetaryne, followed by protonation to yield the final product. The formation of a hetaryne intermediate in pyrimidine chemistry is generally disfavored compared to the SNAr pathway but can be a possibility under specific reaction conditions, particularly with strong bases. acs.org

Influence of Electronic and Steric Factors on Reaction Selectivity

The selectivity of reactions on dichloropyrimidines is a delicate balance of electronic and steric factors. wuxiapptec.com In unsymmetrical dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661), the C4 position is generally more reactive towards nucleophiles than the C2 position. guidechem.com This is attributed to the greater electron deficiency at C4. However, the presence of other substituents on the ring can alter this preference. wuxiapptec.com

For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine enhances the selectivity for substitution at the C4 position. researchgate.net

In the case of this compound, the butyl group at the C5 position exerts a steric influence. While its electronic effect is relatively minor, its bulk can hinder the approach of a nucleophile to the adjacent C4 and C6 positions, potentially slowing down the reaction rate compared to an unsubstituted analogue. However, since both positions are equally affected, it does not typically induce regioselectivity between them. The steric nature of the incoming nucleophile also plays a significant role; bulkier nucleophiles may react more slowly. researchgate.net

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Electronic Effects | Electron-donating groups can alter the site of attack. | An electron-donating group at C6 of 2,4-dichloropyrimidine favors C2 attack. wuxiapptec.com |

| Steric Hindrance | Bulky substituents on the ring or nucleophile can hinder attack. | A bulky group at C5 can slow the reaction at C4 and C6. |

| Leaving Group Ability | The nature of the leaving group affects the reaction rate. | -Cl is a good leaving group in SNAr reactions. |

Selective Hydrolysis and Other Functional Group Interconversions

The chlorine atoms of this compound can be selectively replaced by other functional groups. For example, under certain conditions, one of the chloro groups can be selectively hydrolyzed to a hydroxyl group. This transformation is a type of SNAr reaction where water or a hydroxide (B78521) ion acts as the nucleophile.

In a study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), it was observed that in the presence of a high concentration of alkoxide ions (from an alcohol solvent and NaOH), both amination and solvolysis (reaction with the solvent) occurred. mdpi.com This indicates that under basic conditions in an alcohol solvent, there can be competition between the intended nucleophile and the alkoxide ions, leading to the incorporation of an alkoxy group in place of a chlorine atom. mdpi.com This highlights the possibility of selective functional group interconversions by careful control of the reaction conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic environment and three-dimensional shape of 5-Butyl-4,6-dichloropyrimidin-2-amine. While specific studies on the 5-butyl derivative are not extensively published, significant insights can be drawn from ab initio and Density Functional Theory (DFT) calculations performed on its parent structure, 2-amino-4,6-dichloropyrimidine (B145751). researchgate.net

These studies show that the geometry of the pyrimidine (B1678525) ring is influenced by its substituents. The C-N bond lengths within the ring are not uniform, indicating varying degrees of double-bond character. For instance, in the 2-amino-4,6-dichloropyrimidine core, the C(2)-N(7) bond (the bond to the amino group) is calculated to be longer than other C-N bonds in the ring, while the C(4)-N(3) and C(6)-N(1) bonds are shorter, suggesting they possess higher double-bond character. researchgate.net This is attributed to the electronic influence of the amino group attached to the C(2) position. researchgate.net The introduction of the butyl group at the C(5) position would further modulate the electronic distribution and geometry, though the fundamental characteristics of the dichlorinated aminopyrimidine ring are expected to remain.

Table 1: Calculated Bond Lengths (Å) for the Core Structure (2-Amino-4,6-dichloropyrimidine)

| Bond | Calculated Length (Å) Range* |

| C(2)–N(1) / C(2)–N(3) | 1.347–1.377 |

| C(4)–N(3) / C(6)–N(1) | 1.326–1.344 |

| C(5)–C(4) / C(5)–C(6) | 1.395–1.406 |

| C(2)–N(7) (to amino) | 1.364–1.367 |

*Ranges are based on calculations using different basis sets. Data sourced from studies on the parent compound 2-amino-4,6-dichloropyrimidine. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to predict the energetic and spectroscopic properties of molecules like this compound. Methodologies such as DFT with the B3LYP functional are commonly employed to optimize molecular structures and calculate various properties. nih.gov

For pyrimidine derivatives, DFT calculations are used to determine key energetic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability. mdpi.com

Furthermore, DFT is instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies (infrared and Raman spectra) can be calculated and compared with experimental data. This allows for precise assignment of spectral bands to specific molecular vibrations, such as the stretching and bending of the N-H bonds in the amino group or the C-Cl bonds. nih.govmdpi.com

Reaction Pathway Prediction and Transition State Analysis

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Theoretical studies on related 4,6-dichloropyrimidine (B16783) systems help predict these reaction pathways. mdpi.comresearchgate.net

The pyrimidine ring's nitrogen atoms are electron-withdrawing, which activates the chlorine-bearing carbons (C4 and C6) toward nucleophilic attack. Computational models can map the energy profile of this reaction. The pathway involves the formation of a high-energy, negatively charged intermediate, often called a Meisenheimer complex. The ring nitrogens play a crucial role in stabilizing this anionic intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution. researchgate.net By modeling the transition states, chemists can understand the regioselectivity and reaction kinetics when different nucleophiles (such as amines or alkoxides) are introduced. mdpi.com

Molecular Docking Simulations for Understanding Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For this compound, docking simulations can provide valuable insights into its non-covalent interaction patterns without regard to specific biological functions. researchgate.net

These simulations place the molecule into a defined binding site and calculate a score based on the fitness of the interaction. The analysis focuses on identifying key chemical interactions:

Hydrogen Bonds: The 2-amino group can act as a hydrogen bond donor, while the ring nitrogens can act as acceptors. nih.gov

Hydrophobic Interactions: The butyl chain provides a significant nonpolar region capable of forming hydrophobic or van der Waals interactions.

Halogen Bonds: The chlorine atoms can participate in halogen bonding, a directional interaction with nucleophilic atoms.

By visualizing the docked poses, researchers can understand the spatial and energetic favorability of these different chemical interactions, which are fundamental to the molecule's behavior in complex chemical environments. researchgate.netnih.gov

Conformational Analysis and Stereochemical Insights

The structure of this compound features a flexible n-butyl group attached to a rigid pyrimidine ring. This flexibility allows the butyl chain to adopt numerous conformations through rotation around its single bonds. Computational conformational analysis can identify the most stable (lowest energy) conformations and the energy barriers between them.

Experimental data provides direct stereochemical insights when comparing this compound with its isomer, 5-(sec-butyl)-4,6-dichloropyrimidin-2-amine. nih.gov Although they share the same molecular formula, the different branching of the butyl group leads to distinct physical properties, such as melting point, and unique signatures in their Nuclear Magnetic Resonance (NMR) spectra. nih.gov The presence of a chiral center in the sec-butyl isomer introduces stereoisomerism (R/S enantiomers), a feature absent in the achiral n-butyl derivative. This comparison highlights how subtle changes in stereochemistry can significantly impact a molecule's physical characteristics. nih.gov

Table 2: Comparison of Isomeric Properties

| Compound | Molecular Formula | Melting Point (°C) | Stereochemistry |

| This compound | C₈H₁₁Cl₂N₃ | 169–170 | Achiral |

| 5-(sec-Butyl)-4,6-dichloropyrimidin-2-amine | C₈H₁₁Cl₂N₃ | 159–160 | Chiral |

Data sourced from experimental synthesis and characterization. nih.gov

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of protons and carbons, as well as their connectivity.

The ¹H NMR spectrum of 5-Butyl-4,6-dichloropyrimidin-2-amine, recorded in DMSO-d₆, reveals distinct signals corresponding to the different sets of protons within the molecule. nih.gov A broad singlet observed at 7.29 ppm is characteristic of the two protons of the primary amine (NH₂) group at position C-2. nih.gov The signals for the butyl chain protons appear as a series of multiplets and a triplet in the upfield region. Specifically, a multiplet at 2.59 ppm corresponds to the two protons of the methylene (B1212753) group (C-1') directly attached to the pyrimidine (B1678525) ring. nih.gov Further down the chain, multiplets at 1.45 ppm and 1.33 ppm are assigned to the protons of the C-2' and C-3' methylene groups, respectively. nih.gov A triplet at 0.91 ppm, with a coupling constant (J) of 7.3 Hz, is indicative of the terminal methyl group (C-4') protons, coupled to the adjacent methylene protons. nih.gov

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (δ) in ppm | Multiplicity | Integration (No. of Protons) | Coupling Constant (J) in Hz | Assignment |

| 7.29 | Broad Singlet (bs) | 2H | - | NH₂ |

| 2.59 | Multiplet (m) | 2H | - | H-1' (CH₂) |

| 1.45 | Multiplet (m) | 2H | - | H-2' (CH₂) |

| 1.33 | Multiplet (m) | 2H | - | H-3' (CH₂) |

| 0.91 | Triplet (t) | 3H | 7.3 | H-4' (CH₃) |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. In the spectrum of this compound in DMSO-d₆, the carbon atoms of the pyrimidine ring are observed at downfield chemical shifts. The signal at 160.78 ppm is assigned to the C-2 carbon, which is bonded to the amino group. nih.gov The carbons C-4 and C-6, each bonded to a chlorine atom, appear closely together at 160.76 ppm. nih.gov The C-5 carbon, substituted with the butyl group, resonates at 117.71 ppm. nih.gov The carbon signals for the butyl chain appear in the upfield region, with peaks at 30.37, 28.46, and 22.04 ppm corresponding to the methylene carbons (C-1', C-2', C-3'), and a signal at 13.81 ppm for the terminal methyl carbon (C-4'). nih.gov

Interactive Data Table: ¹³C NMR Spectral Data

| Chemical Shift (δ) in ppm | Assignment |

| 160.78 | C-2 |

| 160.76 | C-4 and C-6 |

| 117.71 | C-5 |

| 30.37 | C-1', C-2', or C-3' |

| 28.46 | C-1', C-2', or C-3' |

| 22.04 | C-1', C-2', or C-3' |

| 13.81 | C-4' |

While specific 2D NMR experimental data for this compound is not available in the cited literature, these techniques are invaluable for confirming structural assignments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling relationships. For the butyl group, COSY would show correlations between the protons on C-1' and C-2', between C-2' and C-3', and between C-3' and the terminal methyl protons at C-4', confirming the linear connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link the proton signal at 2.59 ppm to the C-1' carbon, the proton signals at 1.45 and 1.33 ppm to their respective methylene carbons, and the proton triplet at 0.91 ppm to the terminal methyl carbon at 13.81 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the C-1' protons (2.59 ppm) and the pyrimidine ring carbons C-4, C-5, and C-6, unequivocally confirming the attachment point of the butyl chain to the C-5 position.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. Electron Ionization (EI) mass spectrometry was performed on this compound. nih.gov The resulting spectrum shows a molecular ion peak [M⁺] cluster at m/z 219 and 221, with a relative abundance of 18%. nih.gov The presence of the dual peaks with an approximate 3:1 intensity ratio is characteristic of a molecule containing two chlorine atoms (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). This molecular ion corresponds to the calculated molecular weight of the compound. The most abundant fragment ion (base peak) is observed at m/z 176 and 178, which corresponds to the loss of a propyl group ([M⁺-Pr]) from the parent molecule, a common fragmentation pathway for butyl-substituted compounds. nih.gov

Interactive Data Table: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Assignment |

| 219 / 221 | 18 | [M⁺] Molecular Ion |

| 176 / 178 | 100 | [M⁺ - C₃H₇] |

Although specific high-resolution mass spectrometry (HRMS) data has not been published, the standard mass spectrum was acquired using a Time-of-Flight (TOF) mass spectrometer, an instrument type well-suited for precise mass measurements. nih.gov HRMS would provide an extremely accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₈H₁₁Cl₂N₃ is 219.0381. An HRMS measurement would be expected to confirm this value to within a few parts per million, providing definitive proof of the compound's elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. While experimental IR and Raman spectra for this compound are not found in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure.

N-H Vibrations: The amino (NH₂) group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending vibrations would be expected around 1600-1650 cm⁻¹.

C-H Vibrations: The sp³ hybridized C-H bonds of the butyl chain would show stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Vibrations: The pyrimidine ring would have characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Vibrations: The carbon-chlorine bonds would produce strong stretching absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While the specific crystal structure of this compound has not been reported in publicly available crystallographic databases, an analysis of its close structural analog, 2-amino-4,6-dichloropyrimidine (B145751) , provides significant insight into the likely solid-state molecular and supramolecular features. The crystallographic data for a monoclinic polymorph of 2-amino-4,6-dichloropyrimidine reveals key details about its molecular geometry and intermolecular interactions, which are foundational for understanding the supramolecular assembly of this class of compounds.

The crystal structure of 2-amino-4,6-dichloropyrimidine was determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group C2/c with two crystallographically independent molecules in the asymmetric unit. The fundamental molecular structure is planar, a common feature for pyrimidine rings.

The supramolecular architecture of 2-amino-4,6-dichloropyrimidine is dominated by hydrogen bonding. Specifically, molecules are linked into infinite one-dimensional chains along the a-axis via N—H⋯N intermolecular hydrogen bonds. This type of hydrogen bonding is a robust and common motif in the assembly of aminopyrimidines. The amino group acts as a hydrogen bond donor, while the ring nitrogen atoms serve as acceptors, leading to the formation of these stable chains.

The presence of the electron-withdrawing chloro substituents on the pyrimidine ring influences the electronic distribution and the hydrogen-bonding capabilities of the molecule. These substituents enhance the acidity of the amino protons, strengthening the N—H⋯N hydrogen bonds.

Below are the crystallographic data for the related compound, 2-amino-4,6-dichloropyrimidine.

Interactive Crystal Data for 2-Amino-4,6-dichloropyrimidine

| Parameter | Value |

| Chemical Formula | C₄H₃Cl₂N₃ |

| Molecular Weight | 163.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.060(4) |

| b (Å) | 3.8045(6) |

| c (Å) | 21.302(3) |

| β (°) | 102.193(7) |

| Volume (ų) | 2539.6(6) |

| Z | 16 |

| Density (calculated) | 1.714 Mg/m³ |

| Absorption Coefficient (μ) | 0.92 mm⁻¹ |

| Temperature (K) | 296(2) |

Interactive Bond Lengths and Angles for 2-Amino-4,6-dichloropyrimidine (Representative Values)

| Bond/Angle | Length (Å) / Degrees (°) |

| Cl(1)-C(4) | 1.728(3) |

| Cl(2)-C(6) | 1.725(3) |

| N(1)-C(2) | 1.345(4) |

| N(1)-C(6) | 1.313(4) |

| N(2)-C(2) | 1.328(4) |

| N(3)-C(2) | 1.341(4) |

| C(4)-C(5) | 1.368(4) |

| C(5)-C(6) | 1.378(4) |

| C(6)-N(1)-C(2) | 116.5(3) |

| N(1)-C(2)-N(2) | 121.3(3) |

| N(1)-C(6)-C(5) | 124.6(3) |

| C(4)-C(5)-C(6) | 116.8(3) |

Advanced Research Applications in Chemical Sciences

Utility as a Versatile Chemical Building Block for Complex Molecules

The primary value of 5-Butyl-4,6-dichloropyrimidin-2-amine in chemical synthesis lies in its role as a highly adaptable building block. The two chlorine atoms at the 4- and 6-positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and often regioselective introduction of a wide variety of functional groups. mdpi.com This reactivity is central to its utility in constructing complex molecular architectures.

The synthesis of this compound itself has been achieved in high yield. The process typically involves the chlorination of the corresponding 2-amino-5-butyl-4,6-dihydroxypyrimidine. nih.gov An optimized procedure utilizes a Vilsmeier-Haack-Arnold reagent to convert the dihydroxy precursor into the target dichloropyrimidine. mdpi.comnih.gov This efficient synthesis makes the compound readily accessible for further chemical elaboration.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁Cl₂N₃ | nih.gov |

| Molecular Weight | 220.10 g/mol | nih.gov |

| Appearance | White solid | nih.gov |

| Melting Point | 169–170 °C | nih.gov |

| 1H NMR (DMSO-d6) | δ = 7.29 (2H, bs, NH₂), 2.59 (2H, m, CH₂), 1.45 (2H, m, CH₂), 1.33 (2H, m, CH₂), 0.91 (3H, t, J = 7.3, H-4′) | nih.gov |

| 13C NMR (DMSO-d6) | δ = 160.78 (C-2), 160.76 (C-4 and 6), 117.71 (C-5), 30.37, 28.46 and 22.04 (C-1′, 2′ and 3′), 13.81 (C-4′) | nih.gov |

The presence of both an amino group and reactive chloro-substituents makes this scaffold particularly useful. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functionalities. mdpi.com For instance, related 2-amino-4,6-dichloropyrimidine (B145751) derivatives readily undergo SNAr amination reactions, which can be controlled to achieve mono- or di-substituted products, thereby enabling the synthesis of complex nitrogen-containing heterocyclic systems. mdpi.com This reactivity provides a foundation for creating libraries of compounds with diverse substitution patterns around the pyrimidine core.

Application in the Synthesis of Precursors for Agrochemicals

The pyrimidine scaffold is a cornerstone in the agrochemical industry, forming the structural basis for numerous herbicides, fungicides, and insecticides. nih.govmdpi.com Dichloropyrimidine derivatives, such as this compound, are valuable precursors for these agrochemicals due to the reactive nature of their chlorine substituents.

Research has demonstrated that N-(4,6-dichloropyrimidine-2-yl)benzamide, a closely related structure, exhibits both herbicide safener activity and antifungal properties. mdpi.com Herbicide safeners are crucial compounds used in agriculture to protect crops from injury caused by herbicides. mdpi.com Furthermore, the compound showed notable antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Fusarium oxysporum. mdpi.com This highlights the potential of the 2-amino-4,6-dichloropyrimidine framework as a starting point for developing dual-action agrochemicals.

The general synthetic strategy involves using the dichloropyrimidine as a platform to attach other chemical moieties. For example, aryloxyphenoxypropionates, a major class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, have been synthesized using pyrimidine intermediates. researchgate.net The reactive chloro groups on the pyrimidine ring allow for the creation of an ether linkage to the phenoxypropionate core, demonstrating the direct application of these building blocks in synthesizing established classes of herbicides. researchgate.net Similarly, various pyrimidine amine derivatives have been synthesized and tested, showing potent fungicidal activity against a range of plant pathogenic fungi, including Botrytis cinerea. nih.govmdpi.com While specific research on the 5-butyl derivative in agrochemical synthesis is not widely published, its structural features—a reactive dichloropyrimidine core combined with a lipophilic butyl group—make it a promising candidate for the development of new, effective agrochemical agents.

Exploration in Materials Science for Functional Pyrimidine-Based Scaffolds

The unique electronic properties of the pyrimidine ring have led to its exploration in the field of materials science for the development of functional organic materials. The electron-deficient nature of the pyrimidine system, resulting from the presence of two nitrogen atoms in the aromatic ring, makes it an excellent candidate for use in organic electronics, particularly as an electron transport material. alfa-chemistry.comresearchgate.net

Pyrimidine-based compounds are actively being investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can be incorporated into molecules used as emitters or host materials in OLEDs. Its electron-accepting properties can enhance electron injection and transport, leading to improved device efficiency, brightness, and stability. researchgate.netrsc.orgrsc.org Researchers have used pyrimidine bridges between electron-donating and accepting moieties to create highly efficient thermally activated delayed fluorescence (TADF) emitters, a key technology for next-generation displays. rsc.orgst-andrews.ac.uk

Organic Field-Effect Transistors (OFETs): The high electron affinity of the pyrimidine unit makes it suitable for n-type (electron-transporting) semiconductors in OFETs. Materials incorporating pyrimidine have demonstrated high electron mobility and good film-forming properties, which are critical for transistor performance. alfa-chemistry.com

Liquid Crystals: The rigid, planar structure of the pyrimidine ring is a desirable feature for the design of liquid crystalline materials. By attaching flexible alkyl chains, such as the butyl group in this compound, to a rigid pyrimidine core, molecules can be designed to exhibit specific mesophases (e.g., nematic, smectic). ajchem-a.comcolorado.edu These materials have applications in displays and optical sensors. The synthesis of bent-core liquid crystals derived from pyrimidine-triones illustrates the utility of this heterocyclic system in creating advanced materials with unique phase behaviors. ajchem-a.com

While the direct application of this compound in materials science is not yet extensively documented, its structure represents a foundational scaffold. The reactive chlorine atoms provide synthetic handles to attach larger conjugated systems or other functional groups necessary for creating advanced materials, while the butyl and amino groups can be used to tune solubility, morphology, and intermolecular interactions.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis and Derivatization

Traditional synthetic routes to pyrimidine (B1678525) derivatives often involve harsh reagents and generate significant waste. wikipedia.org Future research will increasingly focus on the development of environmentally benign and efficient methods for the synthesis and derivatization of 5-Butyl-4,6-dichloropyrimidin-2-amine and related compounds.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, offer high atom economy and reduced solvent usage. organic-chemistry.org The Biginelli reaction, a classic MCR for pyrimidine synthesis, can be adapted and optimized using greener catalysts and conditions. researchgate.net

Catalytic Innovations: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research into novel organocatalysts, such as taurine (B1682933) (2-aminoethanesulfonic acid) in water, has shown promise for the synthesis of related pyrimidine structures. nih.govresearchgate.net Further exploration of metal-free catalytic systems and recyclable catalysts like magnetic nano Fe3O4 particles will be crucial. growingscience.com

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted synthesis have demonstrated the potential to significantly reduce reaction times and improve yields in pyrimidine synthesis. organic-chemistry.org Photochemical methods, utilizing visible light and organic dyes as photocatalysts, are also emerging as a sustainable approach.

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of volatile organic solvents or in water is a primary goal of green chemistry. organic-chemistry.orgresearchgate.net Developing robust solvent-free protocols or utilizing water as a benign reaction medium for the synthesis of dichloropyrimidine derivatives is a key future direction.

| Green Chemistry Approach | Potential Advantages for Pyrimidine Synthesis |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. |

| Organocatalysis | Use of non-toxic, readily available catalysts, milder reaction conditions. |

| Microwave/Ultrasound | Reduced reaction times, increased yields, enhanced reaction rates. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, improved safety profile. |

Deeper Mechanistic Insights into Novel Reactivity Patterns

A thorough understanding of reaction mechanisms is fundamental to developing novel synthetic strategies and predicting product outcomes. For this compound, the two chlorine atoms at the 4 and 6 positions are key functional handles for further chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Future research should focus on:

Regioselectivity in SNAr Reactions: The selective substitution of one chlorine atom over the other is a significant challenge. While some studies have explored the regioselectivity of amination on related dichloropyrimidines, a deeper understanding of the electronic and steric effects governing this selectivity is needed. acs.org For instance, palladium-catalyzed amination has shown high regioselectivity for the C4 position in 6-aryl-2,4-dichloropyrimidines. acs.org

Prototropic Tautomerism: In amino-substituted pyrimidines, the existence of amine-imine tautomerism can influence reactivity. nih.gov Spectroscopic and computational studies to elucidate the tautomeric equilibria of this compound and its derivatives will provide valuable insights into their chemical behavior. nih.gov

Unraveling Unexpected Reaction Pathways: Investigations into the reactivity of similar 2-amino-4,6-dichloropyrimidine-5-carbaldehydes have revealed unexpected solvolysis and condensation products under certain conditions. mdpi.com A systematic study of the reaction space for this compound could uncover novel and synthetically useful transformations.

Rational Design of New Pyrimidine Frameworks through Computational Guided Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. uni-bonn.de By predicting molecular properties and interactions, computational methods can guide the synthesis of new pyrimidine frameworks with desired biological activities or material properties.

Future efforts in this area should include:

Structure-Activity Relationship (SAR) Studies: Computational analysis can help to understand how structural modifications to the this compound scaffold affect its biological activity. nih.gov For example, the inhibitory effect on nitric oxide (NO) production by this compound and its analogs can be rationalized through computational modeling of their interactions with the target enzyme. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening: Based on the known bioactive conformations of pyrimidine derivatives, pharmacophore models can be developed to screen large compound libraries for new potential inhibitors of various biological targets. nih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate molecular properties such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov These calculations can provide insights into the reactivity and non-covalent interactions of pyrimidine derivatives, aiding in the design of new compounds with enhanced properties.

Polymorph Prediction: The solid-state packing of a molecule can significantly impact its physical properties. Computational methods can be used to predict and characterize different polymorphic forms of pyrimidine derivatives, which is crucial for pharmaceutical development. mdpi.com

Expanding the Scope of Synthetic Applications in Emerging Fields

While pyrimidine derivatives have a long history of use in medicinal chemistry, their unique electronic and structural features make them attractive for a broader range of applications. growingscience.com Future research should aim to expand the utility of this compound and its analogs into emerging scientific fields.

Potential areas for exploration include:

Materials Science: The electron-deficient nature of the pyrimidine ring makes it a suitable building block for organic electronic materials. alfa-chemistry.com Derivatives of this compound could be investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based compounds can function as host materials or emitters in OLEDs. researchgate.net

Organic Field-Effect Transistors (OFETs): The electron-transporting properties of pyrimidines are beneficial for n-type organic semiconductors. alfa-chemistry.com

Organic Solar Cells (OPVs): The incorporation of pyrimidine units can enhance the light absorption and charge transfer properties of materials used in OPVs. alfa-chemistry.com

Agrochemicals: Pyrimidine derivatives have been successfully developed as herbicides and insecticides. researchgate.netnih.gov The 5-butyl group and the reactive chloro- and amino-substituents on the pyrimidine ring of the title compound provide a versatile scaffold for the synthesis of new agrochemicals with potentially novel modes of action. mdpi.com

Chemical Biology: The ability of this compound to inhibit nitric oxide production highlights its potential as a chemical probe to study biological pathways. nih.govresearchgate.net Further derivatization could lead to the development of more potent and selective tools for chemical biology research.

Q & A

Q. How does this compound compare to standard nitric oxide (NO) inhibitors like L-NMMA in cell-based assays?

- Methodological Answer : In RAW 264.7 macrophages, pre-incubate with 10 µM compound and LPS/IFN-γ. Measure NO via Griess reagent (λ = 540 nm). IC₅₀ values for this compound (~15 µM) vs. L-NMMA (~30 µM) indicate potency differences due to membrane permeability or iNOS binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.